8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
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Overview
Description
8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that belongs to the class of heptazatrienes. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
The potential applications of 8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in scientific research are diverse. One of the most promising applications is in the field of medicine. This compound has been shown to exhibit anti-cancer properties in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one have been studied in vitro. This compound has been shown to exhibit cytotoxic effects on cancer cells, while having no cytotoxic effects on normal cells. Additionally, this compound has been shown to exhibit antibacterial properties against a variety of bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments are its potential applications in medicine and agriculture. However, the limitations of using this compound are its high cost and limited availability.
Future Directions
For research include investigating its mechanism of action, exploring its potential applications in agriculture, and optimizing its synthesis method.
Synthesis Methods
The synthesis of 8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the reaction of 3-methoxyaniline and 4-methylacetophenone with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been optimized to yield a high purity product with a good yield.
properties
Product Name |
8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C20H17N7O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O2/c1-11-6-8-12(9-7-11)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)13-4-3-5-14(10-13)29-2/h3-10,18,25-26H,1-2H3 |
InChI Key |
MEOATKPNBQLXQW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)OC |
SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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